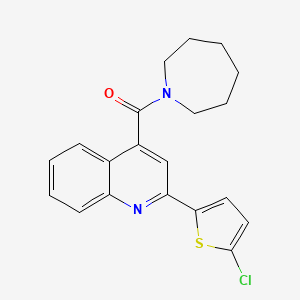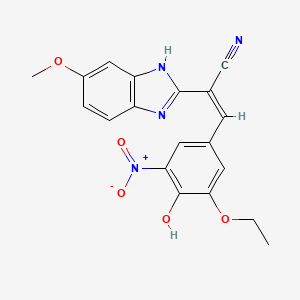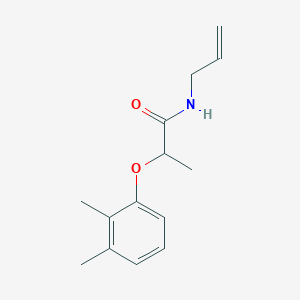
4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline
描述
4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline, also known as ACPTQ, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline is not fully understood. However, it has been proposed that 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline exerts its anticancer and antitumor activities by inducing apoptosis in cancer cells. 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by inhibiting the activity of the parasite's dihydroorotate dehydrogenase enzyme.
Biochemical and Physiological Effects:
4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has also been found to inhibit the activity of dihydroorotate dehydrogenase, which is responsible for the synthesis of pyrimidines in the parasite responsible for malaria. Additionally, 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been found to exhibit antioxidant activity, which can help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline in lab experiments is its unique properties. 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been found to exhibit anticancer, antimalarial, and antitumor activities, making it a valuable compound for studying these diseases. Additionally, 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been found to exhibit luminescent properties, which can be used for detecting the presence of metal ions in biological samples. However, one of the limitations of using 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline. One area of research could be to further investigate the mechanism of action of 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline. Additionally, research could be done to explore the potential of 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline as a therapeutic agent for the treatment of cancer, malaria, and other diseases. Further research could also be done to explore the use of 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline as a fluorescent probe for detecting the presence of metal ions in biological samples. Finally, research could be done to develop new methods for synthesizing 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline that are more efficient and environmentally friendly.
合成方法
4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and the Skraup reaction. The most commonly used method for synthesizing 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline is the Pictet-Spengler reaction. This method involves the condensation of 2-aminothiophenol and 1-azepanone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
科学研究应用
4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been used in various scientific research studies due to its unique properties. It has been found to exhibit anticancer, antimalarial, and antitumor activities. 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has also been used as a fluorescent probe for detecting the presence of metal ions in biological samples. Additionally, 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been used as a ligand for the synthesis of metal complexes that exhibit luminescent properties.
属性
IUPAC Name |
azepan-1-yl-[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c21-19-10-9-18(25-19)17-13-15(14-7-3-4-8-16(14)22-17)20(24)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLJCHVERJYOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148997 | |
| Record name | [2-(5-Chloro-2-thienyl)-4-quinolinyl](hexahydro-1H-azepin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone | |
CAS RN |
355384-03-1 | |
| Record name | [2-(5-Chloro-2-thienyl)-4-quinolinyl](hexahydro-1H-azepin-1-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355384-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(5-Chloro-2-thienyl)-4-quinolinyl](hexahydro-1H-azepin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5974353.png)
![N-(3,4-dimethylphenyl)-1-(1-{[(3,4-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B5974367.png)
![N-{[(3,5-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5974374.png)

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5974382.png)

![2-{2-[(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5974393.png)
![2-[4-(3,4-dimethoxybenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5974395.png)
![6-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5974399.png)
![6-(3-chlorophenyl)-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5974409.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5974416.png)
![5,5-dimethyl-2-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5974420.png)

![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5974450.png)